molecular formula C10H18O3 B080691 6-Hydroxyhexyl 2-methylprop-2-enoate CAS No. 13092-57-4

6-Hydroxyhexyl 2-methylprop-2-enoate

Cat. No. B080691
CAS RN: 13092-57-4
M. Wt: 186.25 g/mol
InChI Key: XFOFBPRPOAWWPA-UHFFFAOYSA-N
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Description

6-Hydroxyhexyl 2-methylprop-2-enoate is a chemical compound with the CAS Number: 10095-14-4 . It is also known as 6-hydroxyhexyl acrylate .


Molecular Structure Analysis

The molecular structure of 6-Hydroxyhexyl 2-methylprop-2-enoate contains total 49 bond(s); 19 non-H bond(s), 2 multiple bond(s), 15 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 1 hydroxyl group(s), 1 primary alcohol(s), and 1 ether(s) (aliphatic) .

Scientific Research Applications

Chemical Synthesis and Reactivity

A notable application of compounds related to 6-Hydroxyhexyl 2-methylprop-2-enoate in scientific research involves their use in chemical synthesis. For instance, the Baylis-Hillman reaction facilitates the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates, demonstrating a one-pot conversion process that highlights the compound's utility in organic synthesis (Basavaiah, Padmaja, & Satyanarayana, 2000). Additionally, the β-substituent's effect on the reactivity of related methyl enoates showcases the compound's complex behavior in chemical reactions, including stability and decomposition patterns that are vital for understanding synthetic pathways and reaction mechanisms (Gimalova et al., 2013).

Photophysical Characterization

The photophysical properties of compounds similar to 6-Hydroxyhexyl 2-methylprop-2-enoate have been explored, particularly in the context of laser dye applications. Research on the dipyrromethene–BF2 dye PM597 incorporated in copolymers of 3-trimethoxysilylpropyl 2-methylprop-2-enoate has provided insights into the fluorescence quantum distributions, yields, and the materials' potential as active laser media. This highlights the compound's relevance in developing photostable materials for optical applications (Tyagi et al., 2007).

Biocatalysis and Asymmetric Synthesis

The compound's derivatives have been utilized in asymmetric synthesis, demonstrating the broad applicability of 6-Hydroxyhexyl 2-methylprop-2-enoate in producing enantiomerically enriched products. For example, enoate reductases from the "old yellow enzyme" family have been used for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives, showcasing the compound's role in facilitating stereocontrolled synthesis processes (Stueckler et al., 2010).

Material Science and Polymer Chemistry

In material science, derivatives of 6-Hydroxyhexyl 2-methylprop-2-enoate have been investigated for their potential in electronic device applications. For instance, ZnO-doped poly-2-(4-fluorophenyl)-2-oxoethyl-2-methylprop-2-enoate nanocomposites synthesized via the hydrothermal method have shown promising dielectric properties, illustrating the compound's utility in developing materials for dielectric device applications (Erol et al., 2022).

Safety And Hazards

The safety data sheet for a related compound, 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone, indicates that it is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

6-hydroxyhexyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)10(12)13-8-6-4-3-5-7-11/h11H,1,3-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOFBPRPOAWWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10926969
Record name 6-Hydroxyhexyl 2-methylprop-2-enoate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 2-methyl-, hydroxyhexyl ester

CAS RN

13092-57-4
Record name 6-Hydroxyhexyl methacrylate
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Record name 6-Hydroxyhexyl 2-methylprop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 2-methyl-, 6-hydroxyhexyl ester
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Synthesis routes and methods I

Procedure details

1,6-Hexanediol (1000.00 g, 8.46 mol, Sigma-Aldrich) was placed in a 1-liter 3-neck flask equipped with a mechanical stirrer and a narrow tube blowing dry air into the flask. The solid diol was heated to 90° C., at which temperature all the solid melted. With continuous stirring, p-toluenesulfonic acid crystals (18.95 g, 0.11 mol) followed by BHT (2.42 g, 0.011 mol) and methacrylic acid (728.49.02 g, 8.46 mol). Heating at 90° C. with stirring was continued for 5 hours during which time vacuum was applied using tap water aspirator for 5-10 minutes after each half-hour reaction time. The heat was turned off and the reaction mixture was cooled to room temperature. The viscous liquid obtained washed with 10% aqueous sodium carbonate twice (2×240 ml), followed by washing with water (2×240 ml), and finally with 100 ml of saturated NaCl aqueous solution. The obtained oil was dried using anhydrous Na2SO4 then isolated by vacuum filtration to give 1067 g (67.70%) of 6-hydroxyhexyl methacrylate, a yellow oil. This desired product was formed along with 15-18% of 1,6-bis(methacryloyloxyhexane). Chemical characterization was by NMR analysis.
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1000 g
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8.46 mol
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18.95 g
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Synthesis routes and methods II

Procedure details

6-Hydroxyhexylmethacrylate was prepared using the same method as in the preparation of 10-hydroxydecylmethacrylate. 1,6-hexanediol was used instead of 1,10-decanediol. The same molar quantities of reactants were used. 11.5 g of product (62% yield) were collected.
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62%

Synthesis routes and methods III

Procedure details

Methacrylate acid (43.0 g=0.5 mole) was dissolved in 50 mL methanol. Tetrabutylammonium hydroxide (25% in methanol, 519 gm=0.5 mole) was added to the latter solution. The solution was stirred for 30 minutes, and then freed of solvent on a rotary evaporator. The residue was dissolved in 100 mL of N,N-dimethylformamide (DMF) and a solution of 6-chloro-1-hexanol (68.3 gm+0.5 mole) in 200 mL DMF was added. This was stirred at 50° C. for 4 hours, the heat was discontinued, and the solution was stirred at room temperature overnight. An equal volume of H2O was combined and the solution was extracted with three portions of ethyl acetate. The combined ethyl acetate layers were back-extracted with three portions of H2O, dried over MgSO4, and the mixture evaporated to an amber oil. 1H NMR (CDCl3): δ (ppm) 4.1 (2H, t). Elemental Analysis: C10H18O3, mol. wt. 186. Calcd.: C, 61.5; H, 9.7; O, 25.8. Found: C, 61.7; H, 9.7.
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43 g
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reactant
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50 mL
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519 g
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68.3 g
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200 mL
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